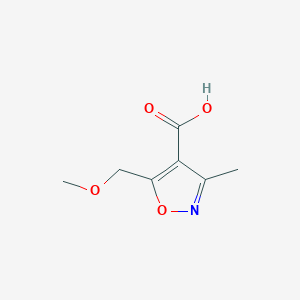

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid

Description

Chemical Identity and Properties 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid (CAS: 1108712-48-6) is an isoxazole derivative with the molecular formula C₈H₁₁NO₄ and a molar mass of 185.18 g/mol . Notably, a discrepancy exists in the literature: the "Introduction" section of one source cites the formula as C₈H₉NO₄ (molecular weight 183.16) , likely due to a typographical error. Key physicochemical properties include:

- Appearance: White to off-white crystalline powder

- Melting Point: 112–115°C

- Solubility: Soluble in alcohol and chloroform, slightly soluble in water and ether

- pKa: Predicted to be -2.65 ± 0.38

Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and catalysts. Its methoxymethyl substituent enhances solubility compared to simpler alkyl-substituted isoxazoles, making it advantageous for synthetic applications .

Safety Profile

The compound is classified as an irritant, requiring protective equipment (gloves, goggles) and proper ventilation during handling .

Properties

IUPAC Name |

5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)12-8-4/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYWPMZISFZALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735105 | |

| Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-48-6 | |

| Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with methanol in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 5-(Carboxymethyl)-3-methylisoxazole-4-carboxylic acid.

Reduction: Formation of 5-(Aminomethyl)-3-methylisoxazole-4-carboxylic acid.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid with structurally similar isoxazole derivatives:

Key Observations :

- Substituent Effects : The methoxymethyl group at position 5 increases steric bulk and polarity compared to methyl (e.g., 5-methylisoxazole-4-carboxylic acid) or phenyl substituents (e.g., 5-methyl-3-phenyl derivative). This improves solubility but may reduce crystallinity .

- Acidity : The predicted pKa of -2.65 for the methoxymethyl derivative suggests stronger acidity than 5-methyl-3-phenylisoxazole-4-carboxylic acid (experimental pKa unavailable), likely due to electron-withdrawing effects of the methoxymethyl group .

Biological Activity

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid is an organic compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, with the CAS number 1108712-48-6, features an isoxazole ring which contributes to its biological activity. The methoxymethyl group enhances its solubility and stability, making it a suitable candidate for various biological assays.

Immunosuppressive Properties

Recent studies have indicated that derivatives of isoxazole, including 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, exhibit immunosuppressive effects. In vitro models demonstrated that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The degree of inhibition varies among different derivatives, suggesting structure-activity relationships that warrant further investigation .

Table 1: Inhibitory Effects on PBMC Proliferation

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | TBD | Inhibition of PHA-induced proliferation |

| MM3 (related compound) | TBD | Induction of apoptosis via caspase activation |

Anti-inflammatory Activity

In addition to immunosuppressive properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cell cultures. This suggests a role in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases .

The biological activity of 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid is primarily attributed to its ability to interact with various cellular targets:

- Caspase Activation : The compound has been shown to elicit increases in the expression of caspases, indicating a pro-apoptotic mechanism that may contribute to its immunosuppressive effects.

- NF-κB Pathway Modulation : It appears to influence the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation.

Case Studies and Research Findings

- Study on PBMC Proliferation : A study highlighted the compound's ability to suppress PBMC proliferation significantly when compared to control groups. The research indicated that the structural features of the isoxazole moiety are critical for its biological activity .

- Inflammatory Response Modulation : Another investigation focused on the compound's effect on TNF-α production. Results showed a marked decrease in TNF-α levels upon treatment with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.